5-Difluoromethoxy-2-mercaptobenzimidazole

Catalog No.
S759193
CAS No.
97963-62-7
M.F
C8H6F2N2OS
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Difluoromethoxy-2-mercaptobenzimidazole

CAS Number

97963-62-7

Product Name

5-Difluoromethoxy-2-mercaptobenzimidazole

IUPAC Name

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C8H6F2N2OS

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14)

InChI Key

HJMVPNAZPFZXCP-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione; 5-Difluoromethoxy-2-mercaptobenzimidazole; SKA 47; USP Pantoprazole Related Compound C;

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=S)N2

The exact mass of the compound 5-(difluoromethoxy)-1H-benzimidazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Difluoromethoxy-2-mercaptobenzimidazole (CAS 97963-62-7) is a highly specialized fluorinated heterocyclic building block, serving as the essential primary precursor for the synthesis of pantoprazole and related proton pump inhibitors (PPIs) . Featuring a benzimidazole core substituted with a thiol group at the 2-position and a difluoromethoxy group at the 5-position, this compound provides a precise balance of nucleophilicity and electronic modulation [1]. In industrial procurement, it is evaluated based on its purity (typically >98.0% by HPLC), moisture content, and the absence of reactive genotoxic impurities like thiourea . Its primary utility lies in its highly specific condensation with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, where the difluoromethoxy moiety dictates downstream metabolic stability and unique oxidation kinetics not found in non-fluorinated analogs [1].

Substituting 5-difluoromethoxy-2-mercaptobenzimidazole with its closest structural analog, 5-methoxy-2-mercaptobenzimidazole (the omeprazole precursor), fundamentally alters the electronic landscape of the molecule and fails in targeted PPI synthesis [1]. The difluoromethoxy group exerts a unique 'captodative' effect—simultaneously electron-donating through the oxygen atom and strongly electron-withdrawing via the two fluorine atoms [1]. This dual electronic nature significantly shifts the pKa of the benzimidazole nitrogen and alters the nucleophilicity of the thiol group [1]. Consequently, generic substitution leads to drastically different reaction kinetics during thioether formation and completely changes the susceptibility of the intermediate to over-oxidation (sulfone formation) and pH-dependent dimerization, making the fluorinated precursor strictly mandatory for pantoprazole-class APIs [1].

Captodative Electronic Effect and pH-Dependent Dimerization Vulnerability

The difluoromethoxy group imparts a unique synergistic captodative effect—simultaneously electron-donating via oxygen and electron-withdrawing via fluorine—on the benzimidazole ring[1]. This specific electronic configuration makes 5-difluoromethoxy-2-mercaptobenzimidazole uniquely susceptible to free-radical biaryl dimer formation (yielding Impurity E) at pH levels <= 8 during synthesis [1]. In contrast, the 5-methoxy analog used for omeprazole lacks this dual electronic nature and does not form analogous dimers under identical conditions [1]. Consequently, procurement and process scaling for the difluoromethoxy compound must strictly pair with alkaline process controls (pH 11-12) to prevent yield-destroying dimerization[1].

Evidence DimensionSusceptibility to biaryl dimer (Impurity E) formation
Target Compound DataForms 6,6′-bis(difluoromethoxy)-2,2′-bis(mercaptobenzimidazole) dimers at pH <= 8.
Comparator Or Baseline5-Methoxy-2-mercaptobenzimidazole (Omeprazole precursor)
Quantified DifferenceDimer formation is unique to the difluoromethoxy substitution and is not observed (0%) for the methoxy analog under identical conditions.
ConditionsAqueous condensation reactions at pH <= 8.

Buyers scaling pantoprazole synthesis must account for this unique dimerization pathway by ensuring strict alkaline pH control, a parameter not strictly required for non-fluorinated analogs.

Oxidation Kinetics and Sulfone Over-Oxidation Control

The electron-withdrawing nature of the difluoromethoxy group significantly modulates the oxidation potential of the downstream thioether compared to unsubstituted or methoxy-substituted benzimidazoles [1]. When oxidizing the thioether derived from 5-difluoromethoxy-2-mercaptobenzimidazole, the process is highly prone to over-oxidation, forming the corresponding sulfone (Impurity A) [1]. Industrial optimization requires specific oxidants like sodium hypochlorite at strictly controlled temperatures (0-5 °C) to achieve >99% purity of the sulfoxide [1]. Standard oxidation protocols used for generic 2-mercaptobenzimidazoles often result in high sulfone levels, necessitating multiple recrystallizations that drastically reduce overall yield [1].

Evidence DimensionDownstream oxidation selectivity (Sulfoxide vs. Sulfone)
Target Compound DataRequires strict 0-5 °C temperature control with NaOCl to maintain >99% sulfoxide purity and minimize sulfone.
Comparator Or BaselineGeneric 2-mercaptobenzimidazole derivatives
Quantified DifferenceStandard oxidation conditions yield high sulfone impurities with the difluoromethoxy derivative, requiring specialized low-temperature protocols to achieve >95% yield.
ConditionsOxidation of the thioether intermediate to the sulfoxide API.

Procurement teams must ensure high initial purity of this precursor, as downstream purification of over-oxidized byproducts results in severe yield penalties.

Susceptibility to N-Methylation Impurities in Methanol

The specific electronic properties of 5-difluoromethoxy-2-mercaptobenzimidazole make its deprotonated nitrogen highly susceptible to unintended electrophilic attack [1]. During downstream processing, if methanol containing trace formaldehyde is used alongside an oxidant, the difluoromethoxy-substituted benzimidazole ring facilitates an Eschweiler-Clarke-type reaction, resulting in N-2 and N-7 methylated byproducts [1]. This vulnerability is highly specific to the electronic distribution caused by the -OCF2H group [1]. Consequently, industrial processes must either utilize highly purified, formaldehyde-free solvents or avoid methanol/dichloromethane mixtures entirely during the oxidation phase to maintain API-grade purity[1].

Evidence DimensionFormation of N-methylated impurities
Target Compound DataHigh susceptibility to N-methylation in the presence of trace formaldehyde and reducing agents/methanol.
Comparator Or BaselineStandard non-activated benzimidazoles
Quantified DifferenceRequires stringent solvent purity (formaldehyde-free) to prevent trace N-methyl impurity formation.
ConditionsOxidation phase in methanol/dichloromethane mixtures.

Highlights the necessity for buyers to source this compound with a clear understanding of its solvent incompatibilities to prevent the generation of strictly regulated N-methyl impurities.

Industrial Synthesis of Pantoprazole Sodium

This is the primary and most critical application, where the compound is condensed with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride under strictly controlled alkaline conditions (pH 11-12) [1]. This specific pH control prevents the unique difluoromethoxy-driven dimerization identified in processability studies, ultimately yielding the high-purity API pantoprazole [1].

Development of Novel α-Glucosidase Inhibitors

Utilized as a fluorinated building block in medicinal chemistry to synthesize mercaptobenzimidazole-based 1,3-thiazolidin-4-ones [2]. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to generic benzimidazoles, making it an ideal precursor for antidiabetic agent discovery [2].

Synthesis of Fluorinated Benzimidazole Libraries for Biofilm Inhibition

Employed as a core scaffold in the generation of diverse heterocyclic libraries targeting Pseudomonas aeruginosa [3]. Its unique captodative electronic properties provide a distinct reactivity profile compared to methoxy-analogs, enabling the exploration of new structure-activity relationships (SAR) in antimicrobial and anti-biofilm research [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.01689032 Da

Monoisotopic Mass

216.01689032 Da

Heavy Atom Count

14

UNII

39P59C89NV

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

97963-62-7

Wikipedia

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

Dates

Last modified: 08-15-2023

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